molecular formula C13H16O4 B7779372 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid CAS No. 1713-02-6

5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid

Cat. No.: B7779372
CAS No.: 1713-02-6
M. Wt: 236.26 g/mol
InChI Key: KJOLLAZWNALFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid is a substituted valeric acid derivative characterized by a 4-methoxyphenyl group attached to the γ-carbon and a methyl group on the β-carbon of the pentanoic acid backbone. This structure combines aromatic and aliphatic functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The methoxy group on the phenyl ring enhances electron-donating properties, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

5-(4-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(8-13(15)16)7-12(14)10-3-5-11(17-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOLLAZWNALFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250763
Record name 4-Methoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713-02-6
Record name 4-Methoxy-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Aromatic Substituent(s) Valeric Acid Chain Substituents Key Properties/Applications Reference
5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid 4-OCH₃ β-CH₃ Intermediate, potential bioactivity
5-(4-Chloro-3-methylphenyl)-3-methyl-5-oxovaleric acid 4-Cl, 3-CH₃ β-CH₃ Increased lipophilicity
5-(3-Bromo-2-thienyl)-3-methyl-5-oxovaleric acid 3-Br (thienyl ring) β-CH₃ Enhanced electronic effects
5-[4-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid 4-N(CH₃)₂ β-CH₃ Improved solubility, bioactivity
5-(3,5-Dimethyl-4-methoxyphenyl)-3-methyl-5-oxovaleric acid 3,5-CH₃, 4-OCH₃ β-CH₃ Steric hindrance, tailored binding

Key Observations :

  • Electron-Donating vs.
  • Heterocyclic vs. Phenyl Rings : Replacement of the phenyl ring with a thienyl group () introduces sulfur, altering electronic properties and reactivity.
  • Amino vs. Methoxy Substituents: Dimethylamino groups () increase solubility in polar solvents due to their basicity, whereas methoxy groups may enhance membrane permeability .
Physicochemical Properties
  • Lipophilicity : Chlorine () and bromine () increase logP values, enhancing blood-brain barrier penetration.
  • Solubility: Methoxy and dimethylamino groups () improve aqueous solubility compared to purely hydrophobic analogs.

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-5-oxovaleric acid is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14O3
  • Melting Point : 97-98 °C
  • LogP (Partition Coefficient) : 2.3788
  • PSA (Polar Surface Area) : 63.6 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base, followed by hydrolysis. Common conditions include:

  • Base : Sodium ethoxide or potassium carbonate
  • Solvent : Ethanol or methanol
  • Temperature : Reflux conditions

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of methoxyphenyl compounds can inhibit the growth of various bacterial strains and fungi, suggesting a potential application in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has been investigated for its anticancer potential. It is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. For example, structure-activity relationship (SAR) studies have identified that modifications to the methoxy group can significantly influence the compound's potency against cancer cell lines, particularly those related to breast and colon cancers .

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with metabolic pathways in cancer cells. Inhibitory effects on enzymes such as Polo-like kinase 1 (Plk1) have been noted, which is crucial for mitotic progression in cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Researchers synthesized various derivatives of this compound and tested them against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, particularly with compounds bearing electron-donating groups on the aromatic ring.
  • Anticancer Efficacy :
    • A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines. The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityEffectivenessReference
AntimicrobialModerate
AnticancerSignificant
Enzyme InhibitionHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.